molecular formula C25H20FN5O2S B2712488 N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111020-78-0

N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2712488
CAS No.: 1111020-78-0
M. Wt: 473.53
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Description

N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20FN5O2S and its molecular weight is 473.53. The purity is usually 95%.
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Biological Activity

N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 2 fluorophenyl 2 5 oxo 4 phenethyl 4 5 dihydro 1 2 4 triazolo 4 3 a quinazolin 1 yl thio acetamide\text{N 2 fluorophenyl 2 5 oxo 4 phenethyl 4 5 dihydro 1 2 4 triazolo 4 3 a quinazolin 1 yl thio acetamide}

Molecular Formula: C₁₈H₁₈F₃N₃OS
Molecular Weight: 363.42 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its antimicrobial, anticancer, and antioxidant activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC): Studies have shown that derivatives of triazole compounds can demonstrate varying degrees of antimicrobial activity against both bacteria and fungi. The compound's thioacetamide moiety may enhance its interaction with microbial targets .
CompoundMIC (µg/mL)Activity Type
Compound A32Bacterial
Compound B16Fungal

Anticancer Activity

The compound's potential as an anticancer agent has been explored through its interaction with specific molecular targets:

  • Mechanism of Action: It is hypothesized that the quinazoline scaffold may inhibit the activity of Polo-like Kinase 1 (Plk1), a target involved in cell division and cancer progression .

Case Study:
A study examining various derivatives found that modifications at the quinazoline position significantly affected cytotoxicity against cancer cell lines. The most active derivative exhibited IC50 values in the low micromolar range against breast cancer cells.

Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress-related diseases. The compound's antioxidant activity was assessed using various assays:

  • DPPH Assay: This method indicated that the compound could scavenge free radicals effectively.
Assay TypeIC50 (µg/mL)
DPPH25
ABTS15

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Target Interaction: The thioacetamide group may facilitate binding to specific enzymes or receptors.
  • Structural Stability: The fluorine atom may enhance lipophilicity and cellular uptake.
  • Reactive Oxygen Species (ROS) Modulation: The compound may modulate ROS levels in cells, contributing to its antioxidant effects.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O2S/c26-19-11-5-6-12-20(19)27-22(32)16-34-25-29-28-24-30(15-14-17-8-2-1-3-9-17)23(33)18-10-4-7-13-21(18)31(24)25/h1-13H,14-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKWJQCVARTIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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